molecular formula C21H26N2O3S2 B11608935 ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B11608935
M. Wt: 418.6 g/mol
InChI Key: HCZSYRNRPHPCAP-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thieno[2,3-c]pyran derivative with an isocyanate or thiocarbamate under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamothioyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

Ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4-chlorophenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
  • Ethyl 2-{[(4-fluorophenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
  • Ethyl 2-{[(4-bromophenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Uniqueness

Ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs.

Properties

Molecular Formula

C21H26N2O3S2

Molecular Weight

418.6 g/mol

IUPAC Name

ethyl 2-[(4-methylphenyl)carbamothioylamino]-5-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C21H26N2O3S2/c1-5-25-20(24)18-15-10-16(12(2)3)26-11-17(15)28-19(18)23-21(27)22-14-8-6-13(4)7-9-14/h6-9,12,16H,5,10-11H2,1-4H3,(H2,22,23,27)

InChI Key

HCZSYRNRPHPCAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)C(C)C)NC(=S)NC3=CC=C(C=C3)C

Origin of Product

United States

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